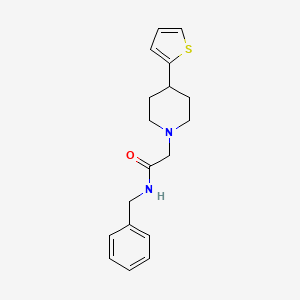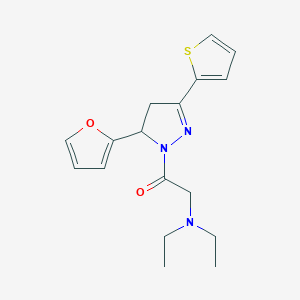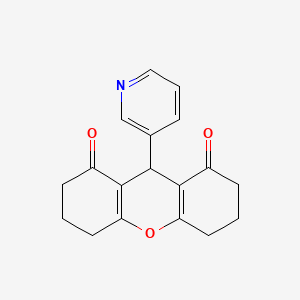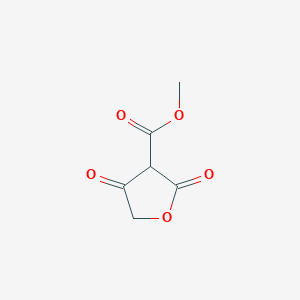
2-(2,5-ジメチル-1H-ピロール-1-イル)-1,3-チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole is a heterocyclic compound that contains both pyrrole and thiazole rings
科学的研究の応用
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
The primary targets of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in bacterial growth and replication, making them attractive targets for antibacterial agents .
Mode of Action
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole interacts with its targets by binding to the active sites of DHFR and enoyl ACP reductase . This binding inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase affects multiple biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor required for the synthesis of nucleotides. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway, which is essential for the production of bacterial cell membranes .
Result of Action
The result of the action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole is the inhibition of bacterial growth and replication. By inhibiting the activity of DHFR and enoyl ACP reductase, the compound disrupts essential biochemical processes, leading to the death of the bacteria . In addition, it has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature range, typically between 100°C and 200°C, for a set duration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or thiazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions often require specific catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully or partially reduced derivatives.
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrrole: Shares the pyrrole ring but lacks the thiazole moiety.
1,3-Thiazole: Contains the thiazole ring but lacks the pyrrole component.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: A related compound with additional functional groups that enhance its biological activity.
Uniqueness
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole is unique due to the combination of pyrrole and thiazole rings in its structure, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-7-3-4-8(2)11(7)9-10-5-6-12-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBSNIJSWRBGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide](/img/structure/B2486478.png)
![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2486479.png)
![4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine](/img/structure/B2486480.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486481.png)
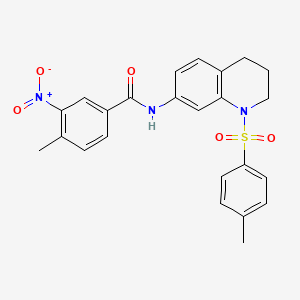
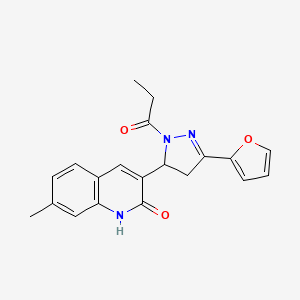
![N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2486487.png)
![1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B2486488.png)
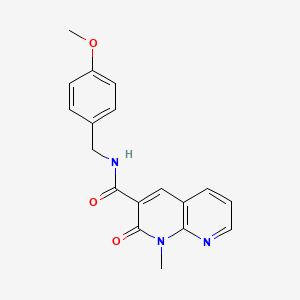
![(5E)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2486493.png)
